molecular formula C17H12N4O7S2 B2683235 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 896016-13-0

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2683235
CAS No.: 896016-13-0
M. Wt: 448.42
InChI Key: RCEQCZXADREAQX-UHFFFAOYSA-N
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Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate features a pyran-4-one core modified with a thiadiazole-thioether linkage and a 3-nitrobenzoate ester. This article provides a comparative analysis with structurally similar compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-12-6-13(23)14(7-27-12)28-15(24)10-3-2-4-11(5-10)21(25)26/h2-7H,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEQCZXADREAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyran ring and a thiadiazole moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O5S, with a molecular weight of approximately 416.4 g/mol. The presence of various functional groups enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC17H16N4O5S
Molecular Weight416.4 g/mol
Key Functional GroupsAcetamido, Thiadiazole, Pyran

Synthesis

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate typically involves multi-step reactions that include the formation of the thiadiazole and pyran rings followed by the introduction of the acetamido and nitrobenzoate groups. The synthetic pathway is critical for obtaining the desired biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF-71.82 ± 0.6
Compound BHeLa2.5 ± 0.7

These results suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly .

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is crucial in the treatment of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than donepezil, a standard treatment for Alzheimer's:

Compound IC50 (µM)
6a0.6 ± 0.05
6b1.82 ± 0.6

These findings indicate that the compound could serve as a lead for developing new anti-Alzheimer agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in the body. For example, the anticholinesterase activity is attributed to the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran:

  • Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells showed that treatment with thiadiazole derivatives led to significant apoptosis compared to untreated controls.
  • Case Study on Neuroprotective Effects : In vivo models demonstrated that compounds with similar structures improved cognitive function in Alzheimer’s disease models by reducing AChE activity.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Acetamido Group : An amide functional group that enhances solubility and biological activity.

These structural features contribute to the compound's diverse potential applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with thiadiazole and pyran structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit the growth of various pathogens, suggesting that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate may also possess similar activity .
  • Antiviral Properties :
    • The acetamido group in conjunction with thiadiazole derivatives has shown promise in inhibiting viral replication. For instance, related compounds have been effective against HIV by interfering with viral transcription processes . This suggests potential for further exploration of the compound in antiviral drug development.
  • Anti-Cancer Activity :
    • The unique combination of functional groups may allow this compound to interact with biological targets involved in cancer progression. Preliminary studies on similar compounds indicate that they can induce apoptosis in cancer cells, warranting further investigation into this compound's effects on various cancer cell lines .

Agricultural Applications

  • Pesticidal Properties :
    • The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds containing thiadiazole derivatives have been studied for their ability to act against agricultural pests and pathogens, indicating that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate could be developed as an agrochemical agent .
  • Plant Growth Regulators :
    • Research into similar compounds has shown that they can enhance plant growth and resistance to stressors. This aspect could be explored further with the target compound to assess its efficacy as a plant growth regulator.

Materials Science Applications

  • Corrosion Inhibition :
    • Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. The compound's ability to form protective layers on metal surfaces could make it valuable in industrial applications where corrosion resistance is critical .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to 6-(((5-acetamido-1,3,4-thiadiazol-2-y)thio)methyl)-4-oxo-4H-pyran exhibited significant antibacterial activity at low concentrations.

Case Study 2: Antiviral Properties

Research on acetamide derivatives demonstrated their ability to inhibit HIV replication by targeting the viral transcription process. The findings suggest that modifications similar to those present in 6-(((5-acetamido-1,3,4-thiadiazol-2-y)thio)methyl)-4-oxo-4H-pyran could enhance antiviral potency.

Comparison with Similar Compounds

Thiadiazole Derivatives with Acetamido Modifications

  • Target Compound : The thiadiazole ring is substituted with an acetamido group at position 5 and a thioether-linked methylpyran-4-one. The 3-nitrobenzoate ester introduces electron-withdrawing effects.
  • Key Analogs :
    • (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4a) : Features a 2-methylbenzamido group on thiadiazole and a pyran core with multiple acetates .
    • 6-(5-Acetamido-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzoic Acid (9) : Substituted with acetamido-thiadiazole on a dimethoxybenzoic acid core .
    • Cefazolin Sodium : Contains a 5-methyl-thiadiazole-thioether group in a cephalosporin antibiotic framework .

Key Differences :

  • The target compound’s 3-nitrobenzoate ester contrasts with analogs bearing methyl, methoxy, or carboxylate groups, which alter solubility and electronic properties.
  • The pyran-4-one core differs from cephalosporin (β-lactam) or benzoic acid backbones in other analogs, impacting biological target specificity.

Physicochemical Properties

Target Compound (Theoretical)

  • Melting Point : Estimated >200°C (based on nitro group’s crystalline stabilizing effects).
  • Solubility : Low aqueous solubility due to nitro and ester groups; soluble in DMSO or DMF.

Experimental Data for Analogs

  • Compound 4a : Melting point 168–170°C; IR (KBr): 1745 cm⁻¹ (C=O ester) .
  • Compound 9 : Melting point 215–217°C; soluble in acetic acid .

Table 2: Property Comparison

Compound Melting Point (°C) Key Spectral Data Reference
Target Compound >200 (predicted) IR: ~1720 cm⁻¹ (C=O ester)
Compound 4a 168–170 ¹H NMR: δ 2.35 (s, 3H, CH₃)
Cefazolin Sodium >300 UV λmax: 270 nm

Target Compound (Inferred)

Thiadiazole-thioether motifs in analogs like Cefazolin exhibit β-lactamase resistance and broad-spectrum antibacterial activity .

Analog Bioactivity

  • Compound 4a-4q : Demonstrated moderate antibacterial activity against S. aureus (MIC: 8–32 µg/mL) .
  • Cefazolin Sodium : Clinically used against Gram-positive bacteria; MIC for S. aureus: ≤1 µg/mL .

Key Insight : The target compound’s nitro group could improve membrane permeability but may reduce metabolic stability compared to methyl or methoxy analogs.

Stability and Pharmacokinetics

  • Stability : Thiadiazole-thioether linkages are generally stable under acidic conditions but may oxidize in the presence of peroxides .
  • Storage : Recommended in airtight containers at room temperature (similar to USP standards for thiadiazole derivatives) .

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